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Compound of Interest

Compound Name:
2-(2-Chloro-benzyloxy)-6-fluoro-

benzonitrile

CAS No.: 872180-44-4

Cat. No.: B3161665

Get Quote

Executive Summary
2-(2-Chlorobenzyloxy)-6-fluorobenzonitrile is a highly specialized, high-value fluorinated

benzonitrile intermediate. In modern medicinal chemistry, this structural motif is strategically

deployed in the synthesis of complex heterocycles—most notably benzisoxazoles and

indazoles—which serve as active pharmaceutical ingredients (APIs) targeting lipid metabolism

and inflammatory pathways[1].

Unlike bulk commodity chemicals, this specific intermediate is typically generated in situ or

synthesized on-demand during preclinical drug development. Consequently, it does not

possess a universally indexed, public-domain CAS Registry Number. This whitepaper provides

a rigorous technical breakdown of its computed identifiers, structural rationale, and field-proven

synthetic methodologies.
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Because a global CAS Registry Number has not been universally assigned in open-access

databases (such as PubChem or ChemSpider) as of early 2026, researchers must rely on

computed structural identifiers for compound registration and in silico modeling.

The table below summarizes the critical physicochemical properties and identifiers for 2-(2-

chlorobenzyloxy)-6-fluorobenzonitrile.

Property / Identifier Value

IUPAC Name 2-[(2-chlorophenyl)methoxy]-6-fluorobenzonitrile

Molecular Formula C₁₄H₉ClFNO

Molecular Weight 261.68 g/mol

SMILES O(Cc1ccccc1Cl)c2cccc(F)c2C#N

Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 3 (Nitrile N, Ether O, Fluorine)

Topological Polar Surface Area (TPSA) 33.02 Å²

Rotatable Bonds 3

Strategic Importance in Drug Development
The architectural design of 2-(2-chlorobenzyloxy)-6-fluorobenzonitrile is not arbitrary; every

functional group serves a distinct mechanistic purpose in downstream API synthesis:

The Nitrile Core (-C≡N): Acts as a highly reactive electrophilic center. Upon treatment with

nucleophiles like hydrazine or hydroxylamine, the nitrile undergoes cyclization to form 5-

membered nitrogen-containing heterocycles (e.g., benzisoxazoles)[1].

The Fluorine Atom (-F): Fluorine at the ortho-position to the nitrile is highly activated for

Nucleophilic Aromatic Substitution (S_NAr). It can be displaced by amines or alkoxides to

further functionalize the aromatic ring[2]. Additionally, if retained in the final drug, it modulates

the pKa of adjacent protons and increases the metabolic stability of the molecule.
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The 2-Chlorobenzyloxy Moiety: This bulky, lipophilic group is a privileged motif for binding

into deep, hydrophobic protein pockets. In the context of Sphingomyelin Synthase 2 (SMS2)

inhibitors, this group is critical for anchoring the drug into the enzyme's active site, thereby

blocking the conversion of ceramide to the pro-inflammatory lipid sphingomyelin[1].

Synthetic Methodologies and Mechanistic Causality
There are two primary synthetic routes to access this intermediate. The choice of route

depends on the availability of starting materials and the need to control regioselectivity.

Route A: Williamson Ether Synthesis (Preferred)
This route utilizes 2-cyano-3-fluorophenol and 2-chlorobenzyl bromide.

Causality of Reagents: Acetonitrile (MeCN) is selected as a polar aprotic solvent to solvate

the nucleophile without hydrogen-bonding to it, thereby accelerating the S_N2 transition

state[3]. Potassium carbonate (K₂CO₃) is used as a mild base; it is strong enough to

deprotonate the phenol (pKa ~8.5) but weak enough to prevent the hydrolysis of the

sensitive nitrile group[3]. A catalytic amount of Potassium Iodide (KI) is often added to

facilitate a Finkelstein reaction, converting the benzyl bromide to a more reactive benzyl

iodide in situ.

Route B: Nucleophilic Aromatic Substitution (S_NAr)
This route utilizes 2,6-difluorobenzonitrile and (2-chlorophenyl)methanol.

Causality of Reagents: The strong electron-withdrawing nature of the nitrile group activates

both ortho-fluorines toward S_NAr[2]. Sodium hydride (NaH) is required to deprotonate the

aliphatic alcohol. Strict temperature control (0 °C to room temperature) is mandatory to

prevent bis-substitution (where both fluorines are displaced by the alkoxide).

Step-by-Step Experimental Protocol (Self-Validating
System)
The following protocol details the Williamson Ether Synthesis (Route A), designed as a self-

validating workflow with integrated Quality Control (QC) checkpoints.
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Materials
2-Cyano-3-fluorophenol (1.0 equiv, 10.0 mmol, 1.37 g)

2-Chlorobenzyl bromide (1.05 equiv, 10.5 mmol, 2.16 g)

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 20.0 mmol, 2.76 g)[3]

Potassium Iodide (KI) (0.1 equiv, 1.0 mmol, 166 mg)

Anhydrous Acetonitrile (MeCN) (50 mL)[3]

Step-by-Step Execution
Deprotonation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir

bar, add 2-cyano-3-fluorophenol (1.37 g) and anhydrous K₂CO₃ (2.76 g)[3]. Suspend the

mixture in 50 mL of anhydrous MeCN. Stir at room temperature for 30 minutes under a

nitrogen atmosphere to ensure complete formation of the phenoxide anion.

Catalysis & Alkylation: Add KI (166 mg) to the suspension, followed by the dropwise addition

of 2-chlorobenzyl bromide (2.16 g) via syringe.

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C.

Maintain stirring for 12 hours.

In-Process Control (IPC): Pull a 50 µL aliquot, quench with water, extract with ethyl acetate

(EtOAc), and analyze via TLC (Hexanes:EtOAc 4:1). The starting phenol (lower Rf) should

be completely consumed, replaced by a new, UV-active spot (higher Rf).

Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to

remove inorganic salts (K₂CO₃, KBr, KI)[3]. Concentrate the filtrate under reduced pressure.

Liquid-Liquid Extraction: Dissolve the crude residue in 75 mL EtOAc and wash sequentially

with distilled water (2 × 30 mL) and brine (30 mL). Dry the organic layer over anhydrous

Na₂SO₄, filter, and concentrate.

Purification: Purify the crude product via flash column chromatography (silica gel, gradient

elution 0-10% EtOAc in Hexanes) to yield the pure product as a white to off-white solid.
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Validation & Quality Control (QC)
To validate the structural integrity of the synthesized batch, perform the following analyses:

LC-MS (ESI+): Expected pseudo-molecular ion [M+H]⁺ at m/z 262.0 (with a characteristic

³⁷Cl isotope peak at 264.0 at ~33% relative intensity).

¹H NMR (400 MHz, CDCl₃): Look for a diagnostic singlet integrating to 2 protons at

approximately δ 5.25 ppm, corresponding to the benzylic -CH₂- ether linkage. Aromatic

protons will appear as complex multiplets between δ 6.90 – 7.60 ppm.

Visualizations: Workflows and Downstream
Applications
The following diagrams illustrate the synthetic progression of the intermediate and its ultimate

pharmacological application.
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Caption: Workflow detailing the Williamson ether synthesis of the intermediate and its

subsequent cyclization into a Benzisoxazole API.
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Caption: Mechanistic pathway showing how APIs derived from this intermediate inhibit SMS2 to

prevent atherosclerosis.

References
Title: Alkoxybenzo-five-membered (six-membered) heterocyclic amine compound and
pharmaceutical use thereof (WO2019154047A1)

Title: One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile

dianion and neutral aromatic nitrile cross-coupling Source: Beilstein Journal of Organic

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3161665/docs?utm_src=pdf-body-img#comprehensive-technical-guide-2-2-chlorobenzyloxy-6-fluorobenzonitrile-in-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3161665?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemistry (2016, 12, 1678–1686) URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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